
2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthalene ring, a piperazine moiety, and an acetamide functional group, which are critical for its biological interactions.
Anticonvulsant Activity
Recent studies have shown that derivatives of the compound exhibit significant anticonvulsant activity. For instance, an evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy. The study utilized the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests to assess anticonvulsant properties. Notably, several compounds displayed protective effects against seizures at varying doses, indicating a promising therapeutic potential for epilepsy treatment .
Binding Affinity Studies
Binding affinity studies have revealed that modifications to the piperazine and naphthalene moieties significantly influence the compound's interaction with dopamine receptors. For example, compounds with specific substitutions showed high binding affinities for D2 and D3 receptors, with Ki values in the low nanomolar range (e.g., K_i for D2 = 5.22 nM, K_i for D3 = 1.27 nM). Such interactions suggest that these compounds may have applications in treating disorders linked to dopaminergic signaling, including schizophrenia and Parkinson's disease .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of bulky hydrophobic groups enhances binding affinity and selectivity for dopamine receptors. For instance, compounds with a 4-substituted piperazine ring demonstrated favorable interactions with both D2 and D3 receptors compared to their less substituted counterparts .
Toxicity Profile
Toxicological assessments have shown that many derivatives exhibit low acute neurological toxicity in rodent models, which is crucial for their development as safe therapeutic agents. The rotarod test was employed to evaluate motor coordination and potential neurotoxicity .
Study 1: Anticonvulsant Efficacy
A study conducted on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity using the MES model. The results indicated that certain compounds provided significant seizure protection at doses of 100 mg/kg and 300 mg/kg, particularly those with higher lipophilicity .
Compound ID | Dose (mg/kg) | MES Protection | Time Point |
---|---|---|---|
14 | 100 | Yes | 0.5 h |
20 | 300 | Yes | 4 h |
24 | 100 | Yes | 0.5 h |
Study 2: Dopamine Receptor Binding
In another investigation focusing on receptor binding profiles, selected compounds were assessed for their affinity towards dopamine receptors. The findings suggested that structural modifications led to enhanced selectivity for D3 over D2 receptors, which could be beneficial in developing treatments targeting specific dopaminergic pathways .
Compound ID | K_i (D2) nM | K_i (D3) nM | D2/D3 Ratio |
---|---|---|---|
14 | 57.7 | 1.21 | 47.7 |
20a | 7.08 | 2.65 | 2.67 |
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-18-31(29,30)27-16-14-26(15-17-27)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFLZYOOBFXUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.